Differentiation from BW373U86 via O-Methylation and Metabolic Stability
The compound is an O-methylated derivative of the phenolic opioid agonist BW373U86. In vivo studies in rats demonstrate that the methylether prodrug SNC121 (the radiolabeled form of the chiral analog SNC80) is rapidly metabolized in the liver to the active BW373U86 metabolite, which then exerts delta-opioid activity [1]. This O-methylation is a critical structural modification that alters the compound's pharmacokinetic profile, allowing it to act as a prodrug or a metabolic precursor, a function not served by BW373U86.
| Evidence Dimension | Metabolic Conversion |
|---|---|
| Target Compound Data | Methylether prodrug (parent structure is O-methylated) |
| Comparator Or Baseline | BW373U86 (free phenol) |
| Quantified Difference | The methylether group increases metabolic stability and acts as a prodrug moiety that is cleaved in vivo to yield the active phenolic metabolite. |
| Conditions | In vivo rat model; analysis of radioactive tissues and fluids via HPLC [1] |
Why This Matters
For researchers studying prodrug design or the pharmacokinetics of opioid ligands, this compound provides a specific structural tool for investigating O-methylation as a strategy to modulate in vivo activity.
- [1] Schetz, J. A., Calderon, S. N., Bertha, C. M., Rice, K., & Porreca, F. (1996). Rapid in vivo metabolism of a methylether derivative of (+/-)-BW373U86: the metabolic fate of [3H]SNC121 in rats. The Journal of Pharmacology and Experimental Therapeutics, 279(3), 1069-1077. View Source
